4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene is an organic compound with a complex structure that includes a methoxy group, a phenylpiperazine moiety, and a phenylthiomethyl group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene is the oxidoreductase enzyme . This enzyme plays a crucial role in various biological processes, including energy production, detoxification, and cellular repair.
Mode of Action
The interaction of This compound with its target involves hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the binding site on the oxidoreductase enzyme . This interaction likely alters the enzyme’s activity, leading to changes in the biochemical processes it regulates.
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its interaction with the oxidoreductase enzyme, it is plausible that it influences pathways related to oxidative stress and energy metabolism .
Result of Action
The molecular and cellular effects of This compound ’s action are likely to be diverse, given the broad role of oxidoreductase enzymes. Potential effects could include altered energy metabolism, changes in cellular redox status, and modulation of detoxification processes .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins and enzymes is primarily through binding interactions, which can lead to changes in the enzyme’s activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic profile of the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and changes in behavior. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its efficacy and toxicity. The compound’s distribution within tissues also determines its therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall efficacy. Understanding the subcellular localization of the compound is essential for predicting its biological effects and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene typically involves multiple steps. One common route includes the following steps:
Formation of the phenylpiperazine moiety: This can be achieved by reacting phenylpiperazine with an appropriate halogenated benzene derivative under basic conditions.
Attachment of the phenylthiomethyl group: This step involves the reaction of the phenylpiperazine derivative with a thiomethylating agent, such as methylthiol, in the presence of a base.
Introduction of the methoxy group: The final step involves the methylation of the hydroxyl group on the benzene ring using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, and further oxidation can lead to the formation of a carbonyl group.
Reduction: The phenylthiomethyl group can be reduced to form a phenylmethyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene.
Reduction: Formation of 4-methoxy-1-((4-phenylpiperazinyl)phenylmethyl)benzene.
Substitution: Formation of 4-halogen-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene.
Scientific Research Applications
4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-phenoxybenzene: This compound has a similar methoxy group but lacks the phenylpiperazine and phenylthiomethyl groups.
Uniqueness
4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phenylpiperazine moiety makes it particularly interesting for medicinal chemistry applications, as it can interact with various neurotransmitter receptors.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)-phenylsulfanylmethyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-27-22-14-12-20(13-15-22)24(28-23-10-6-3-7-11-23)26-18-16-25(17-19-26)21-8-4-2-5-9-21/h2-15,24H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVOFFXYYIWZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(N2CCN(CC2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.